molecular formula C14H12Cl2N2O B1234687 Pyrifenox E-isomer CAS No. 83227-22-9

Pyrifenox E-isomer

Cat. No.: B1234687
CAS No.: 83227-22-9
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-NBVRZTHBSA-N
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Description

Contextualization of Pyrifenox (B1678523) as a Chemical Compound in Scientific Inquiry

Pyrifenox, a synthetic organic compound, is identified in scientific literature primarily for its role as a fungicide. herts.ac.ukmedchemexpress.com Its chemical structure, featuring a 2,4-dichlorophenyl group and a pyridin-3-yl component linked by an ethanimine (B1614810) bridge, has made it a subject of interest in various scientific fields, including agricultural science, pharmacology, and toxicology. ontosight.ai The compound's molecular formula is C15H12Cl2N2O, and it is recognized across several chemical databases such as CHEMBL1863315 and PubChem DB057054. ontosight.ai

In the realm of agricultural science, Pyrifenox is known for its application in controlling a range of fungal pathogens, including powdery mildew and scab on various crops. herts.ac.uk Its mechanism of action is reported to be the inhibition of ergosterol (B1671047) biosynthesis, a critical process for the fungal cell membrane integrity, which disrupts germ tube extension, hyphal growth, and sporulation of pathogens. fujifilm.comresearchgate.net Specifically, it is classified as a 14α-demethylase inhibitor. researchgate.net

Beyond its fungicidal properties, the broader class of oxime ethers, to which Pyrifenox belongs, has been investigated for a variety of biological activities, including antibacterial, antidepressant, and anti-inflammatory effects, highlighting the potential for further pharmacological research. mdpi.com The study of Pyrifenox and its isomers contributes to the understanding of structure-activity relationships, which is fundamental to the development of new and more effective chemical agents for various applications. ontosight.ai

Significance of E-Isomerism in Chemical Structure and Biological Activity

Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but have different arrangements of atoms. solubilityofthings.com This variation in atomic arrangement can lead to distinct physical, chemical, and biological properties. solubilityofthings.comexam-corner.com A specific type of stereoisomerism is E/Z isomerism (also known as geometric isomerism), which arises due to restricted rotation around a double bond, such as a carbon-carbon double bond or a carbon-nitrogen double bond. exam-corner.comstudymind.co.uk

The "E" in E-isomer stands for entgegen (German for opposite), and it denotes that the higher priority substituents on each atom of the double bond are on opposite sides. The "Z" from zusammen (German for together) indicates they are on the same side. exam-corner.com This seemingly subtle difference in spatial arrangement can have profound effects on a molecule's shape and how it interacts with its biological target, such as an enzyme or receptor. ontosight.aiontosight.ai

The biological activity of a compound is often highly dependent on its three-dimensional structure. solubilityofthings.com For instance, different isomers can exhibit varied levels of efficacy or even different types of biological activity altogether. mdpi.comontosight.ai In the context of pesticides and pharmaceuticals, one isomer may be highly active while another is less active or even inactive. ontosight.ai Therefore, the study and separation of specific isomers, such as the Pyrifenox E-isomer, are crucial for understanding their precise biological effects and for developing more targeted and effective products. ontosight.aicsic.es The specific spatial arrangement of the E-isomer can influence its binding affinity to target enzymes, potentially leading to differences in its fungicidal potency compared to the Z-isomer or a mixture of isomers. researchgate.netontosight.ai

Historical Overview of Research on Pyrifenox and its Isomeric Forms

Research into Pyrifenox dates back to its first report and marketing in 1986. herts.ac.uk It was developed as a fungicide with both protective and curative action against various fungal diseases in crops. herts.ac.uk Early research likely focused on the synthesis of the compound, its general efficacy as a fungicide, and its mode of action, which was identified as the disruption of membrane function through the inhibition of ergosterol biosynthesis. herts.ac.ukfujifilm.com

As analytical techniques advanced, the focus expanded to include the study of its isomeric forms. The existence of Pyrifenox as a mixture of E and Z isomers was recognized, prompting further investigation into the properties and activities of the individual isomers. herts.ac.uksigmaaldrich.com The development of chromatographic methods, such as high-performance liquid chromatography (HPLC), became essential for the separation and analysis of these isomers. csic.essigmaaldrich.comdrexel.edu

Current State of Knowledge and Unaddressed Research Questions Regarding this compound

Currently, this compound is recognized as a distinct chemical entity with specific structural properties. ontosight.ai It is known to be one of the geometric isomers of Pyrifenox, a fungicide that acts by inhibiting ergosterol biosynthesis. herts.ac.ukfujifilm.com The chemical structure of the E-isomer consists of a pyridine (B92270) ring and a dichlorophenyl group attached to an ethanone (B97240) backbone with an O-methyloxime functional group, where the E-configuration is around the C=N double bond. ontosight.ai Analytical standards for the (E)-Pyrifenox isomer are available, facilitating its identification and quantification in research settings. fujifilm.comfujifilm.com

While the general fungicidal activity of Pyrifenox (as a mixture of isomers) is established, detailed information on the specific efficacy and biological activity of the pure this compound is limited in publicly accessible literature. ontosight.ai It is hypothesized that the E-isomer may have unique properties that make it more or less effective than the Z-isomer or the isomeric mixture, but further research is needed to confirm this. ontosight.aiontosight.ai

Several key research questions regarding the this compound remain to be fully addressed:

Comparative Biological Activity: What is the precise fungicidal activity of the pure this compound against a range of target fungi compared to the Z-isomer and the isomeric mixture?

Mechanism of Action: Does the E-isomer exhibit any subtle differences in its mechanism of action at the molecular level compared to the Z-isomer? Molecular docking studies could provide insights into the binding energies of the different isomers to the target enzyme. researchgate.net

Pharmacokinetics and Environmental Fate: How do the absorption, distribution, metabolism, and excretion (ADME) properties of the E-isomer differ from the Z-isomer in target and non-target organisms? Furthermore, what is the specific environmental fate and transport of the E-isomer?

Synthesis and Isomeric Control: What are the most efficient synthetic routes to produce the pure E-isomer, and what are the conditions that favor its formation over the Z-isomer?

Toxicological Profile: What is the specific toxicological profile of the pure this compound for non-target organisms and for human health? ontosight.ai

Addressing these questions through dedicated research will provide a more complete understanding of the this compound and could lead to the development of more effective and potentially safer fungicidal products.

Data Tables

Table 1: Chemical Identifiers for Pyrifenox and its Isomers

Compound NameCAS NumberMolecular FormulaPubChem CID
Pyrifenox (Isomeric Mixture)88283-41-4C14H12Cl2N2O55790
This compound83227-22-9C14H12Cl2N2O5362131
Pyrifenox Z-isomer83227-23-0C14H12Cl2N2O5362132

Data sourced from PubChem and other chemical databases. sigmaaldrich.comnih.govepa.govnih.gov

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight295.2 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
Exact Mass294.0326684 DaPubChem
Monoisotopic Mass294.0326684 DaPubChem
Topological Polar Surface Area34.5 ŲPubChem
Heavy Atom Count19PubChem

This data is computationally generated by PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCAYZTYMHQEX-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CC1=CN=CC=C1)/C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232229
Record name Pyrifenox E-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83227-22-9, 88283-41-4
Record name Pyrifenox E-isomer
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrifenox E-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIFENOX E-ISOMER
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Synthetic Methodologies and Isomer Control

Established Synthetic Pathways for Pyrifenox (B1678523) Precursors and Analogues

The synthesis of pyrifenox, a fungicide characterized by an oxime-ether structure, and its analogues, relies on the availability of key precursors. Research into pyridine (B92270) compounds has been instrumental in the discovery and development of pyrifenox. researchgate.net The fundamental structure of pyrifenox is 2',4'-Dichloro-2-(3-pyridyl)acetophenone O-methyloxime. lgcstandards.com The synthesis of this and related compounds involves the preparation of functionalized pyridine derivatives which serve as intermediates. researchgate.net

The core of pyrifenox synthesis involves the reaction of a substituted acetophenone (B1666503) with an O-substituted hydroxylamine. The critical precursors are a suitably substituted phenyl ketone and a pyridine derivative. For pyrifenox itself, this would involve a 1-(2,4-dichlorophenyl)ethanone derivative and a 3-substituted pyridine. The synthesis of pyridine precursors can be achieved through various methods, including the use of pyrylium (B1242799) salts which can be converted to pyridines. researchgate.net These pyrylium salts act as versatile precursors for a range of heterocyclic compounds, including pyridines. researchgate.net

The biosynthesis of precursors for complex molecules often involves pathways that generate essential building blocks like acyl-CoA derivatives. mdpi.com While not directly detailing the industrial synthesis of pyrifenox precursors, the principles of precursor-directed biosynthesis highlight the importance of controlling the supply of key structural fragments to achieve efficient synthesis. mdpi.com The international trade and regulation of chemical precursors, such as those for methamphetamine, underscore the importance of monitoring the availability of starting materials for chemical synthesis. incb.org

Stereoselective Synthesis Approaches for Pyrifenox E-isomer Enrichment

The biological activity of many compounds, including some pesticides, can be highly dependent on their stereochemistry. For oxime ethers like pyrifenox, the geometry around the C=N double bond gives rise to E (entgegen) and Z (zusammen) isomers. It has been noted that the E-isomer of certain ketoximinoethers exhibits superior insecticidal activity compared to the Z-isomer. google.com This has driven the development of stereoselective synthetic methods to enrich the desired E-isomer.

A key strategy for obtaining the E-isomer in high purity involves the conversion of a mixture of E and Z isomers of the precursor aryl alkyl ketoxime. google.com One patented process describes treating a solution of an E/Z isomer mixture of an aryl alkyl oxime in an anhydrous organic solvent with a protic or Lewis acid. This selectively precipitates the E-isomer as an immonium complex. Subsequent neutralization with a dilute base, such as sodium carbonate, yields the E-isomer of the ketoxime with a purity of over 98%. google.com This E-ketoxime can then be converted to the final E-ketoximinoether with retention of the stereochemistry. google.com

Other stereoselective synthesis strategies for different classes of molecules can provide insights. For instance, the stereoselective synthesis of thymine (B56734) polyoxin (B77205) C, a complex nucleoside, utilized a highly diastereoselective lgcstandards.comresearchgate.net-Wittig-Still rearrangement of a Z-allylic stannyl (B1234572) ether as a key step. nih.gov While the specific chemistry differs, it demonstrates the use of sophisticated organometallic reactions to control stereochemistry. Similarly, the synthesis of tetraphenylethylene (B103901) (TPE) analogues has faced challenges in stereoselective synthesis, leading to the development of alternative molecular cores that allow for a fully stereoselective synthesis of the E-isomer. rsc.org

Examination of Reaction Conditions Influencing E/Z Isomer Ratios

The ratio of E and Z isomers in the synthesis of compounds with C=N double bonds, such as pyrifenox, can be significantly influenced by the reaction conditions. The nature of substituents on the double bond plays a crucial role in determining the thermodynamic stability of each isomer. semanticscholar.org For some iminophosphonates, aryl substituents tend to favor the E-form, while fluoroalkyl groups favor the Z-isomer. semanticscholar.org

The choice of solvent and temperature are critical parameters. In the synthesis of nitro alkenes, for example, performing the reaction in toluene (B28343) at reflux temperature resulted in high selectivity for the E-isomer, whereas using dichloromethane (B109758) at room temperature selectively produced the Z-isomer. organic-chemistry.org This highlights the potential to control the isomeric outcome by carefully selecting the reaction environment. The presence of additives, such as molecular sieves, can also be crucial for stereochemical control. organic-chemistry.org

For acylhydrazones, the E/Z isomerization can be influenced by the solvent and the presence of metal cations. mdpi.com In methanol, a polar protic solvent, the (Z)-isomer can be highly stabilized, leading to complete conversion from the E-form under UV irradiation. mdpi.com In contrast, in a less polar solvent like acetonitrile (B52724), the isomerization may be less efficient. The presence of Mg²⁺ ions was found to slow down the isomerization process, indicating that coordination can affect the energy barrier for the E/Z conversion. mdpi.com These findings suggest that similar factors could be at play in the synthesis of pyrifenox, where the choice of solvent and the presence of any catalytic species could influence the final E/Z ratio.

Investigation of Photoisomerization During Synthesis and Handling

Pyrifenox can undergo photoisomerization between its E and Z forms. researchgate.netresearchgate.net Studies have shown that a photoisomerization of Z ⇌ E occurs. researchgate.netresearchgate.net Importantly, within the experimental error, no irreversible loss of pyrifenox due to photolysis was observed, suggesting that the primary effect of light is the interconversion of the isomers rather than degradation of the molecule. researchgate.netresearchgate.net

This photoisomerization is a common phenomenon for compounds containing C=N double bonds, such as imines and their derivatives, which can undergo syn-anti (equivalent to Z/E) isomerization both photochemically and thermally. mdpi.com In the case of acylhydrazones, UV irradiation can induce E-to-Z isomerization, with the extent of conversion depending on the specific molecular structure and the solvent. mdpi.com For some acylhydrazones, the (Z)-isomer is less stable and may not be readily observed, while for others, nearly complete conversion to the Z-isomer can be achieved. mdpi.com

The potential for photoisomerization means that the isomeric composition of pyrifenox could change during synthesis, purification, storage, and application if exposed to light. This necessitates careful handling and storage conditions to maintain the desired isomeric ratio. The fact that this isomerization occurs should also be considered during analytical procedures to ensure accurate quantification of each isomer. ethz.ch

Analytical Strategies for Monitoring Isomeric Purity in Synthesis

Accurate determination of the isomeric purity of pyrifenox is crucial for quality control and for understanding its biological activity. A variety of analytical techniques can be employed for this purpose. Chromatographic methods are particularly well-suited for separating and quantifying isomers.

Gas chromatography (GC) is a common method for analyzing pyrifenox. A certificate of analysis for a pyrifenox reference standard indicates the use of GC with a flame ionization detector (GC-FID) for purity determination. lgcstandards.com The analysis was performed on a DB-5 column, and the chromatogram showed a retention time of 13.88 minutes for the mixture of E- and Z-isomers. lgcstandards.com Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is another powerful tool for separating isomers. For complex samples, two-dimensional HPLC (2D-HPLC) can provide enhanced resolution.

Mass spectrometry (MS), often coupled with a chromatographic separation technique (e.g., LC-MS/MS), is used for the identification and quantification of pesticides, including pyrifenox. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

Molecular and Biochemical Mechanisms of Action

Elucidation of Specific Biochemical Target Sites of Pyrifenox (B1678523) E-isomer

Research identifies Pyrifenox as an ergosterol (B1671047) biosynthesis inhibitor (EBI). fujifilm.com Its primary biochemical target is the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net By inhibiting this enzyme, Pyrifenox disrupts the production of ergosterol, leading to a cascade of detrimental effects on the fungus. researchgate.net This inhibition effectively halts the extension of germ tubes, prevents the invasion and growth of hyphae, and stops sporulation, thereby controlling the fungal infection. fujifilm.com Pyrifenox belongs to the pyridine (B92270) class of fungicides, some of which are known to be demethylation inhibitors (DMIs). researchgate.net

Table 1: Biochemical Target of Pyrifenox E-isomer
Target EnzymeBiological PathwayConsequence of InhibitionReference
14α-demethylaseErgosterol BiosynthesisDisruption of fungal cell membrane formation and integrity; inhibition of fungal growth and reproduction. researchgate.net

Interactions of this compound with Cellular Membrane Functions

The primary mode of action of Pyrifenox leads directly to the disruption of cellular membrane function. herts.ac.uk Ergosterol serves a similar role in fungal cells as cholesterol does in animal cells, providing structural integrity and regulating fluidity of the cell membrane. The inhibition of ergosterol synthesis by Pyrifenox compromises the physical structure and functionality of the fungal membrane. researchgate.net This disruption can lead to altered membrane permeability and the malfunction of membrane-bound enzymes, ultimately affecting cell integrity. nih.gov Some related chemical structures are also noted to inhibit lipid peroxidation, a process that can damage cellular membranes, suggesting a potential secondary mechanism for disrupting cell membrane function. regulations.govgoogleapis.com

Comparative Analysis of E- and Z-Isomer Activity at the Molecular Level

Pyrifenox exists as both E- and Z-isomers, which are stereoisomers distinguished by the spatial arrangement of substituents around the C=N double bond. herts.ac.uklibretexts.org In E-isomers, the higher-priority groups are on opposite sides of the double bond axis, whereas in Z-isomers, they are on the same side. libretexts.org This structural difference can lead to significant variations in their physical, chemical, and biological properties.

While regulatory assessments may measure the sum of both Pyrifenox isomers, detailed public data directly comparing the molecular and fungicidal activity of the Pyrifenox E- and Z-isomers is limited. fujifilm.com However, studies on other fungicidal and herbicidal isomer pairs demonstrate the importance of stereochemistry in biological activity. For instance, a comparative study on the E and Z isomers of the fungicide Pyribencarb revealed differences in their crystal structures and binding energies to their target protein, cytochrome bc1. researchgate.net Similarly, research on the herbicide Profoxydim showed that the E-isomer is generally more stable than the Z-isomer under various conditions. csic.es These examples highlight that differences in 3D molecular shape between E- and Z-isomers can directly impact how they fit into the active site of a target enzyme, influencing their efficacy.

Table 2: General Principles of E- vs. Z-Isomer Differentiation (Illustrated with Examples)
PropertyGeneral ObservationExample CompoundReference
Molecular StabilityOne isomer is often more energetically stable than the other under specific environmental conditions.Profoxydim (E-isomer more stable) csic.es
Binding AffinityIsomers can exhibit different binding energies to their target protein, potentially affecting potency.Pyribencarb (E and Z isomers have different binding energy ranges) researchgate.net
Crystal StructureE- and Z-isomers can crystallize in different space groups, reflecting their distinct molecular packing.Pyribencarb researchgate.net

Metabolomics Approaches to Characterize Biochemical Perturbations Induced by this compound

Metabolomics is an advanced analytical approach used to comprehensively monitor the global network of metabolites within a biological system and track their fluctuations in response to stimuli, such as exposure to a chemical compound. aua.gr This tool can be powerfully applied to discover the mode of action of pesticides by identifying the specific biochemical pathways that are disturbed. aua.gr

A metabolomics study to characterize the effects of this compound would involve exposing a model fungal organism to the compound. By using techniques like mass spectrometry, the metabolic profile of the treated fungus would be compared to that of an untreated control group. nih.gov This comparison can reveal significant changes in the levels of specific metabolites, creating a "metabolic footprint" of the compound's effect. For example, a significant accumulation of sterol precursors and a depletion of ergosterol would be expected, confirming the inhibition of the ergosterol biosynthesis pathway. Furthermore, this untargeted approach could uncover other, secondary biochemical perturbations, providing a more complete picture of the fungicide's impact on fungal metabolism. aua.grnih.gov

Table 3: Hypothetical Metabolomics Workflow for this compound
StepDescriptionObjectiveReference
1. ExposureTreat a model fungal culture with this compound. Include untreated controls.Induce biochemical changes in the organism. aua.gr
2. Metabolite Extraction & AnalysisExtract metabolites from the fungal cells and analyze them using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR).Generate a comprehensive dataset of all detectable metabolites. nih.gov
3. Data Processing & Statistical AnalysisCompare the metabolic profiles of treated vs. control groups to identify metabolites with significantly altered abundance.Pinpoint the specific metabolites and pathways affected by this compound. nih.gov
4. Pathway Analysis & Target ConfirmationMap the significantly altered metabolites to known biochemical pathways.Confirm the primary mode of action (e.g., ergosterol biosynthesis disruption) and identify any secondary or off-target effects. aua.gr

Metabolic Fate and Biotransformation Pathways

Biotransformation Processes of Pyrifenox (B1678523) E-isomer in Fungal Systems

Fungal biotransformation is a key process in the environmental degradation of many xenobiotics, including fungicides like Pyrifenox. unirioja.es Fungi utilize a range of enzymatic reactions to metabolize such compounds, often using them as a source of carbon. unirioja.es The primary biotransformation processes in fungal systems include oxidation, reduction, hydrolysis, and isomerization. nih.gov

For oxime-containing compounds like Pyrifenox, a common initial step in fungal metabolism can be deglycosylation, mediated by enzymes such as β-glucosidase, if the compound is present in a glycosylated form. nih.gov This is followed by Phase I reactions, where functional groups are introduced or exposed. Fungal systems are known to exhibit species-specific differences in their metabolic capabilities, which can lead to the formation of different isomers or quantities of metabolites. frontiersin.org The biotransformation processes in fungi are considered an environmentally friendly and cost-effective method for modifying chemical structures compared to synthetic chemistry. unirioja.es

Metabolism of Pyrifenox E-isomer in Plant Matrices

In plant matrices, the metabolism of pesticides is a crucial factor determining their residual presence in crops. fao.org Studies on structurally similar pesticides, such as the pyrazole (B372694) fungicide fenpyroximate (B127894), provide insight into the likely metabolic pathways for Pyrifenox in plants. fao.org When applied to plants like citrus, the metabolism of such compounds involves isomerization, where the E-isomer can be converted to the Z-isomer. fao.org

The primary metabolic reactions in plants include:

Isomerization: Conversion between the E- and Z-isomers is a significant pathway. In studies of fenpyroximate, the Z-isomer was identified as a major metabolite in both leaves and fruit peel. fao.org

Oxidation: This includes hydroxylation of the aromatic rings and oxidation of alkyl groups. fao.org

Demethylation: Removal of methyl groups is another observed metabolic step. fao.org

Hydrolysis: Cleavage of ester or ether linkages can occur, leading to the formation of more polar metabolites. fao.org

These metabolic processes generally lead to the formation of compounds that are more water-soluble, facilitating their conjugation and sequestration within the plant tissues. longdom.org The parent compound, along with its Z-isomer, often constitutes the major residual components found in treated crops. fao.org Oximes are recognized as important intermediates in the biosynthesis of various plant compounds, including defense molecules and hormones. researchgate.net

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of this compound results in a variety of primary and secondary metabolites. While specific studies exhaustively detailing all Pyrifenox metabolites are limited, data from the closely related compound fenpyroximate in citrus plants reveal a predictable pattern of metabolite formation. fao.org The major metabolites are typically the parent compound and its geometric Z-isomer. fao.org

Beyond isomerization, further degradation leads to a series of secondary metabolites. These are formed through oxidation, demethylation, and hydrolysis. fao.org The resulting products are often aldehydes and carboxylic acids, which represent further steps toward detoxification and elimination. fao.org

Below is a table of representative metabolite types identified from studies on the structurally similar fungicide fenpyroximate, which are indicative of the metabolites expected from Pyrifenox biotransformation. fao.org

Metabolite ClassTransformation ProcessPotential Structure/Functional Group
Geometric Isomer IsomerizationZ-isomer of the parent compound. fao.org
Demethylated Metabolite N-demethylationRemoval of a methyl group from the pyrazole ring. fao.org
Aldehyde Metabolites OxidationFormation of carbaldehyde groups on the pyrazole ring. fao.org
Carboxylic Acid Metabolites OxidationFurther oxidation of aldehyde or methyl groups to carboxylic acids. fao.org
Hydroxylated Metabolites HydroxylationAddition of a hydroxyl group to the phenoxy moiety. fao.org

Stereoselective Metabolism of Pyrifenox Isomers in Biological Systems

Many pesticides, including those with geometric isomers like Pyrifenox, can undergo stereoselective metabolism in biological systems. epa.gov This means that one isomer (e.g., the E-isomer) may be metabolized at a different rate or via a different pathway than the other isomer (the Z-isomer). imrpress.comslideshare.net Such stereoselectivity is primarily driven by the specific interactions between the substrate and the active site of the metabolizing enzymes. imrpress.com

Biotic processes, such as microbial degradation in soil or metabolism in plants and animals, are the main drivers of enantioselective degradation. epa.gov Studies on other chiral fungicides like myclobutanil (B1676884) and propiconazole (B1679638) have demonstrated clear enantioselective metabolism. researchgate.netnih.gov For instance, the degradation of myclobutanil in strawberries was found to be enantioselective, with the (+)-enantiomer degrading faster than the (-)-enantiomer. researchgate.net Similarly, different isomers of propiconazole show varying metabolic rates in liver microsomes, a behavior attributed to the action of Cytochrome P450 enzymes. nih.gov

The stereoselective behavior can significantly impact the environmental fate and toxicological profile of the pesticide, as one isomer may be more persistent or more biologically active than the other. epa.govimrpress.com Therefore, evaluating the fate of individual isomers is essential for a comprehensive risk assessment. epa.gov

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound, like most xenobiotics, is primarily mediated by a well-defined set of enzyme systems, categorized into Phase I and Phase II reactions. longdom.org

Phase I Metabolism: The principal enzymes involved in Phase I metabolism are the Cytochrome P450 (CYP) monooxygenases. longdom.orgmdpi.com This superfamily of heme-containing enzymes is central to the metabolism of the vast majority of drugs and pesticides. longdom.orgnih.gov CYPs catalyze oxidative reactions—such as hydroxylation, demethylation, and desulfation—that introduce or expose polar functional groups on the substrate molecule. longdom.orgresearchgate.net This initial step makes the compound more water-soluble and prepares it for subsequent reactions. longdom.org In humans, liver CYPs from families 1, 2, and 3 are responsible for most drug metabolism. mdpi.com Specific enzymes like CYP1A2, CYP2B6, and CYP2C19 have been shown to be active in metabolizing various pesticides. nih.govnih.gov In fungi, hydrolases like β-glucosidase may also play a role in initiating metabolism. nih.gov

Phase II Metabolism: Following Phase I reactions, the modified metabolites often undergo Phase II conjugation. longdom.org This process involves attaching endogenous polar molecules to the metabolite, which further increases its water solubility and facilitates its excretion from the organism. longdom.org The key enzyme families involved in Phase II metabolism are:

UDP-Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid. longdom.org

Sulfotransferases (SULTs): Catalyze the addition of a sulfo group. longdom.org

Glutathione S-Transferases (GSTs): Catalyze the conjugation with glutathione. longdom.org

The table below summarizes the primary enzyme systems involved in the biotransformation of xenobiotics like Pyrifenox.

Metabolic PhaseEnzyme Superfamily/FamilyPrimary Function
Phase I Cytochrome P450 (CYP) MonooxygenasesOxidation, hydroxylation, demethylation. longdom.orgmdpi.com
Phase I Hydrolases (e.g., β-glucosidase in fungi)Cleavage of bonds (e.g., deglycosylation). nih.gov
Phase II Transferases (UGTs, SULTs, GSTs)Conjugation with polar molecules to increase water solubility. longdom.org

Environmental Fate and Degradation Dynamics

Hydrolytic Degradation Pathways and Kinetics of Pyrifenox (B1678523) E-isomer

Hydrolysis is a chemical degradation process where a molecule is cleaved by reaction with water. fao.org The stability of Pyrifenox to hydrolysis has been evaluated under various pH conditions. Research indicates that the compound is stable to hydrolysis in aqueous solutions at pH levels of 3, 7, and 9 when tested at 50°C. agropages.com This suggests that under typical environmental pH conditions, hydrolytic degradation is not a primary or rapid degradation pathway for the Pyrifenox E-isomer. agropages.com

While one source suggests the main degradation pathway is through hydrolysis and elimination of the oxime group, the empirical data on its stability under a range of pH values indicates this process may be slow or require conditions not typically found in the environment. agropages.com

Table 1: Hydrolytic Stability of Pyrifenox

pH Temperature Stability Source
3 50°C Stable agropages.com
7 50°C Stable agropages.com

Photodegradation Processes and Isomerization Under Environmental Conditions

Photodegradation, the breakdown of chemicals by light, is a significant degradation pathway for many pesticides. missouri.edu For Pyrifenox, however, the primary process induced by light appears to be isomerization rather than degradation. agropages.comresearchgate.net Studies have shown that Pyrifenox is stable to ultraviolet (U.V.) light. agropages.com

Experimental research on the photochemistry of Pyrifenox revealed that while interconversion between the Z and E isomers (Z ⇌ E) occurs, there is no significant irreversible loss of the parent compound due to photolysis. researchgate.netgoogleapis.com This indicates that sunlight exposure primarily drives the isomerization of the this compound to its Z-isomer and vice versa, rather than breaking it down into smaller molecules. researchgate.net The tendency for isomerization is a known characteristic of some oxime-containing herbicides and fungicides. csic.es

Table 2: Photodegradation and Isomerization Findings for Pyrifenox

Process Observation Implication Source
Photolysis No irreversible loss detected Degradation via direct photolysis is not a major pathway. researchgate.net
Isomerization Z ⇌ E isomerization observed Sunlight exposure leads to interconversion between isomers. researchgate.netgoogleapis.com

Atmospheric Degradation Mechanisms by Oxidants (e.g., OH Radicals)

Once in the atmosphere, pesticides can be degraded by reacting with oxidants, with the hydroxyl radical (OH) being one of the most important. uni-bayreuth.de The atmospheric degradation of the E- and Z-isomers of Pyrifenox has been investigated in simulation chambers. researchgate.net

In these studies, Pyrifenox was adsorbed onto an inert carrier, such as quartz-aerosol (SiO2), to simulate its state when bound to atmospheric particles. researchgate.netresearchgate.net These aerosol-borne isomers were then exposed to OH radicals in a large-scale smog chamber. The experiments were conducted at room temperature (299 K) and 50% relative humidity. researchgate.net The results from these experiments are crucial for determining the atmospheric lifetime of the pesticide. uni-bayreuth.deuni-bayreuth.de

Table 3: Experimental Conditions for Atmospheric Degradation Study of Pyrifenox

Parameter Condition Source
Compound Studied Pyrifenox (E- and Z-isomers) researchgate.net
Carrier Material Quartz-aerosol (SiO2) researchgate.netresearchgate.net
Oxidant OH radicals researchgate.net
Temperature 299 K researchgate.net
Relative Humidity 50% researchgate.net

Biodegradation in Soil and Aquatic Ecosystems

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the dissipation of pesticides from soil and water. fao.orgresearchgate.net For Pyrifenox, evidence suggests that microbial activity plays a significant role in its degradation. nih.gov The compound is described as having fairly rapid dissipation rates in soil and water. agropages.com

A greenhouse study demonstrated that the dissipation of Pyrifenox in soil was significantly enhanced by the practice of biofumigation (using sheep and chicken manure) combined with solarization. nih.gov This combined treatment, which increases both microbial populations and soil temperature, accelerated the breakdown of Pyrifenox compared to untreated control soil. nih.gov This strongly indicates that soil microbes are capable of degrading Pyrifenox and that their activity is a primary route for its removal from the soil environment. nih.gov

Influence of Environmental Parameters on Degradation Rates and Isomeric Interconversion

The rate at which this compound degrades and interconverts with its Z-isomer is influenced by several environmental factors. researchgate.net

Light: As established, light, particularly sunlight, is a key driver for the E ⇌ Z isomerization of Pyrifenox, though it does not cause significant direct degradation. missouri.eduresearchgate.net

Temperature: Temperature influences the rates of both chemical and biological degradation processes. gpnmag.com The enhanced dissipation of Pyrifenox seen in soils treated with solarization highlights the role of increased temperature in accelerating its breakdown, likely by stimulating microbial activity. nih.govgpnmag.com

pH: While Pyrifenox is stable to hydrolysis across a pH range of 3 to 9 at elevated temperatures, pH can still be an important factor in microbial degradation, as different microbial species have optimal pH ranges for growth and metabolic activity. agropages.commissouri.edu

Microbial Activity: The presence and activity of soil and aquatic microorganisms are critical for the biodegradation of Pyrifenox. nih.gov Factors that promote microbial growth, such as the presence of organic matter (e.g., manure), moisture, and favorable temperatures, will likely increase the degradation rate. missouri.edunih.govmdpi.com

Soil Properties: Soil characteristics such as organic matter content, texture, and moisture levels can influence pesticide degradation by affecting pesticide bioavailability and microbial habitats. mdpi.com

Table 5: Summary of Environmental Influences on this compound Fate

Parameter Influence on Degradation Influence on Isomerization
Light (Sunlight) Minimal direct degradation agropages.comresearchgate.net Primary driver of E ⇌ Z interconversion researchgate.net
Temperature Higher temperatures can increase degradation rates, especially biodegradation nih.govgpnmag.com May influence the equilibrium and rate of isomerization.
pH Limited effect on hydrolysis agropages.com; can affect microbial degradation rates missouri.edu Can influence isomerization rates in aqueous environments csic.es
Microbial Population A primary factor in degradation (biodegradation) nih.gov Not a direct influence.

| Soil Organic Matter | Can enhance microbial degradation mdpi.com | Not a direct influence. |

Mechanisms of Resistance Development

Target-Site Resistance Mechanisms in Fungal Pathogens to Pyrifenox (B1678523)

The most common form of resistance to DMI fungicides, including Pyrifenox, involves modifications at the target site, the C14-demethylase enzyme (CYP51). frac.info These alterations reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect.

One of the primary target-site resistance mechanisms is the development of point mutations in the CYP51 gene. These mutations result in amino acid substitutions in the CYP51 protein, altering its structure. For instance, in the banana pathogen Pseudocercospora musae, a specific mutation, Y461N, in the CYP51 protein has been associated with reduced sensitivity to Pyrifenox. frontiersin.org Studies have shown that isolates carrying this mutation exhibit a notable increase in the concentration of Pyrifenox required to inhibit their growth. frontiersin.org

Another target-site mechanism is the overexpression of the CYP51 gene. frac.info An increased production of the CYP51 enzyme means that a higher concentration of the fungicide is needed to inhibit a sufficient proportion of the enzyme to be effective. This overexpression can be caused by insertions or other modifications in the promoter region of the CYP51 gene. frac.info

The table below summarizes the resistance factors associated with a specific CYP51 mutation in Pseudocercospora musae for Pyrifenox and other DMI fungicides. The resistance factor indicates the fold-increase in the mean EC₅₀ value (the concentration of a fungicide that inhibits 50% of the fungal growth) of insensitive isolates compared to sensitive isolates.

FungicideResistance Factor (RF)
Pyrifenox7.6
Tebuconazole (B1682727)9.1
Propiconazole (B1679638)4.2
Triadimenol4.1
Prochloraz3.4
Cyproconazole3.3
Fluquinconazole3.0
Epoxiconazole (B1671545)2.2

Table 1: Resistance factors for DMI fungicides in Pseudocercospora musae isolates carrying the CYP51 Y461N mutation. Data sourced from Gomes et al. (2020). frontiersin.org

Non-Target Site Resistance: Role of Efflux Pumps and Transporter Systems

Fungal cells can also develop resistance by actively pumping the fungicide out of the cell, a mechanism known as efflux. This process is mediated by transporter proteins, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies. cabidigitallibrary.orgencyclopedia.pub These transporters are membrane-bound proteins that recognize and export a wide range of substrates, including fungicides like Pyrifenox. encyclopedia.pubnih.gov

Overexpression of the genes encoding these efflux pumps is a key non-target site resistance mechanism. encyclopedia.pubnih.gov This leads to a rapid expulsion of the fungicide from the fungal cell, preventing it from reaching its target, the CYP51 enzyme, in sufficient concentrations to be effective. In some cases, multidrug resistance (MDR) can occur, where the overexpression of a single transporter can confer resistance to multiple, structurally unrelated fungicides. encyclopedia.pubnih.gov

A study on the human pathogen Cryptococcus gattii demonstrated the role of ABC transporters in resistance to Pyrifenox. While wild-type C. gattii is resistant to Pyrifenox, mutant strains lacking the genes for the ABC transporters AFR1 and AFR2 became sensitive to the fungicide. researchgate.netresearchgate.net This indicates that these specific efflux pumps are responsible for the intrinsic resistance of this fungus to Pyrifenox. researchgate.netresearchgate.net Similarly, in the plant pathogen Penicillium digitatum, multidrug resistance to several DMI fungicides, including Pyrifenox, has been linked to the activity of efflux pumps. encyclopedia.pub

Metabolic Detoxification Pathways as a Fungicide Resistance Mechanism

Fungi can also develop resistance by metabolizing the fungicide into less toxic compounds. This detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases (P450s). These enzymes can modify the chemical structure of the fungicide, rendering it inactive.

Enhanced metabolic detoxification is another non-target site resistance mechanism. Fungal strains with increased activity or expression of these detoxifying enzymes can break down the fungicide at a faster rate, preventing it from accumulating to toxic levels within the cell. While specific studies detailing the metabolic detoxification of Pyrifenox E-isomer are limited, this mechanism is a known pathway for resistance to other xenobiotics in fungi.

Genetic and Molecular Basis of this compound Resistance

The resistance of fungal pathogens to this compound is rooted in genetic changes that give rise to the mechanisms described above. These genetic alterations can be both qualitative and quantitative.

Qualitative resistance often results from a single gene mutation that has a large effect, such as a point mutation in the CYP51 gene that significantly reduces the binding affinity of Pyrifenox. nih.gov An example is the Y461N mutation in P. musae. frontiersin.org

Quantitative resistance, on the other hand, is typically controlled by multiple genes, each with a smaller effect. nih.gov This can involve the overexpression of the CYP51 gene or the overexpression of multiple efflux pump genes. The genetic basis for this overexpression can be mutations in the promoter regions of these genes or in the genes of transcription factors that regulate their expression. frac.infonih.gov For instance, mutations in transcription factors can lead to the constitutive overexpression of ABC transporters, resulting in a permanent state of multidrug resistance. nih.gov

The table below illustrates the different genetic mechanisms underlying resistance to DMI fungicides.

Resistance MechanismGenetic BasisEffect
Target-Site ModificationPoint mutations in the CYP51 gene (e.g., Y461N). frontiersin.orgAltered CYP51 enzyme with reduced affinity for Pyrifenox. frontiersin.org
Target-Site OverexpressionInsertion or mutation in the CYP51 promoter region. frac.infoIncreased production of the CYP51 enzyme. frac.info
Enhanced EffluxOverexpression of ABC/MFS transporter genes (e.g., AFR1, AFR2). researchgate.netresearchgate.netIncreased removal of Pyrifenox from the cell. researchgate.netresearchgate.net
Metabolic DetoxificationIncreased expression of genes encoding detoxifying enzymes (e.g., P450s).Faster breakdown of Pyrifenox into non-toxic metabolites.

Table 2: Genetic and molecular basis of resistance to DMI fungicides like Pyrifenox.

Phenotypic Characterization of Resistance Patterns (e.g., Cross-Resistance)

The development of resistance to one fungicide can sometimes confer resistance to other fungicides, a phenomenon known as cross-resistance. frac.info This is particularly common for fungicides with the same mode of action. Since Pyrifenox is a DMI fungicide, it is generally expected that fungal populations resistant to other DMIs will also show some level of resistance to Pyrifenox. frac.infofrac.info

For example, a study on Venturia inaequalis, the causal agent of apple scab, found that populations resistant to the DMI fungicide flusilazole (B1673485) were also resistant to Pyrifenox, indicating cross-resistance between these two compounds. nih.gov Similarly, positive cross-resistance has been observed between the novel DMI fungicide pyrisoxazole (B1245146) and other DMIs like tebuconazole and prochloraz. frontiersin.org

However, the degree of cross-resistance can vary between different DMI fungicides and different fungal species. frac.info In some instances, negative cross-resistance has been observed, where resistance to one fungicide leads to increased sensitivity to another. There are also cases of multidrug resistance where a single mechanism, such as the overexpression of an efflux pump, can lead to resistance to fungicides from different chemical classes. encyclopedia.pub For example, DMI-resistant strains of Penicillium digitatum have shown resistance to chemically unrelated compounds like cycloheximide (B1669411) and acriflavine, in addition to Pyrifenox. cabidigitallibrary.orgnih.gov

Advanced Analytical Methodologies for Isomer Characterization

Chromatographic Separation Techniques for E- and Z-Isomers (e.g., UHPLC-MS/MS, GC-MS)

Chromatography is the cornerstone for separating the E- and Z-isomers of Pyrifenox (B1678523), which have identical masses but different spatial arrangements. Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (MS/MS), provide the necessary selectivity and sensitivity for this task. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like Pyrifenox. The isomers can be separated based on their differential interactions with the GC column's stationary phase. In GC-MS/MS analysis, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used for highly selective quantification. For the (E)-Pyrifenox isomer, specific transitions have been identified that allow it to be distinguished and measured with high confidence. jeol.com A study utilizing GC-MS/MS with a nitrogen carrier gas established optimized conditions for detecting the E-isomer in a multi-residue pesticide analysis. jeol.com

Table 1: GC-MS/MS Parameters for (E)-Pyrifenox Analysis. jeol.com
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
(E)-Pyrifenox16.5826222720010 / 15

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For many pesticide residue applications, UHPLC-MS/MS is the preferred method. It is particularly suitable for analyzing a wide range of compounds in complex matrices like fruits and vegetables. scientificlabs.iesigmaaldrich.com The separation of E- and Z-isomers is achieved on a reversed-phase column, followed by detection using MS/MS. The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), minimize fragmentation in the source, providing a strong signal for the precursor ion.

Table 2: LC-MS Parameters for Pyrifenox E-isomer. lcms.cz
AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Pyrifenox-e (peak 1)Positive262.03200.02192.02

Spectroscopic Characterization of this compound and its Metabolites (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.netthermofisher.com This capability allows for the determination of the elemental formula of an analyte, offering a high degree of confidence in its identification. The computed monoisotopic mass of the this compound is 294.0326684 Da. nih.gov HRMS can confirm this mass in a sample, distinguishing it from other compounds with the same nominal mass but different elemental compositions. thermofisher.com Furthermore, HRMS can be used in full-scan mode to screen for a virtually unlimited number of compounds, including potential metabolites, without pre-selecting specific ion transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the differentiation of geometric isomers. ipb.pt While a specific published NMR spectrum for this compound was not identified in the search, the principles of NMR allow for clear differentiation between E and Z configurations. Techniques like the Nuclear Overhauser Effect (NOE) are particularly useful. An NOE experiment detects protons that are close to each other in space. For a C=N bond, the substituents on the same side of the double bond in the Z-isomer would show an NOE correlation that would be absent between those same groups in the E-isomer, where they are on opposite sides. rsc.org This provides definitive evidence of the isomer's stereochemistry.

Information on the specific metabolites of the E-isomer is not detailed in the available research, but HRMS-based non-target screening is a primary strategy for their future identification.

Chiral Analysis Techniques for Enantiomeric Purity and Transformations

Pyrifenox is defined by its E/Z or geometric isomerism, which arises from restricted rotation around the carbon-nitrogen double bond (C=N). herts.ac.uk An analysis of the chemical structure of Pyrifenox, (E)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine, shows that it does not possess any chiral centers (also known as asymmetric carbons or stereocenters). nih.gov

As an achiral molecule, Pyrifenox does not exist as enantiomers (non-superimposable mirror images). Consequently, analytical techniques designed for chiral separations and the determination of enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE), are not applicable to this compound. humanjournals.comunibo.it The analytical challenge for Pyrifenox lies in the separation of its geometric isomers, not enantiomers.

This is in contrast to other pesticides, such as profoxydim or fipronil, which do contain chiral centers and are commercialized as mixtures of stereoisomers. researchgate.netcsic.es For those compounds, chiral analysis is a critical regulatory and quality control requirement.

Method Development for Trace Analysis in Complex Environmental and Biological Matrices

Detecting minute quantities of this compound in complex samples like soil, crops, and animal tissues requires robust method development that combines efficient sample preparation with highly sensitive analytical instrumentation. thermoscientific.commdpi.com

A common and effective approach for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This procedure involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like pigments, lipids, and sugars. scientificlabs.iesigmaaldrich.com The QuEChERS method has been successfully applied to extract pyrifenox from various food commodities prior to UHPLC-MS/MS analysis. sigmaaldrich.com It is also a suitable technique for environmental matrices like soil. researchgate.net

Following extraction and cleanup, the analysis is typically performed using UHPLC-MS/MS or GC-MS/MS, which offer the low limits of detection (LOD) and quantification (LOQ) needed for regulatory compliance. mdpi.comresearchgate.net Large-scale, multi-residue methods have been validated for the simultaneous analysis of hundreds of pesticides, including Pyrifenox, in diverse crops. These methods demonstrate excellent performance, achieving LOQs at or below 10 µg/kg for the vast majority of analytes. mdpi.comresearchgate.net

Table 3: Findings from a Multi-Residue Method for Pesticide Trace Analysis in Crops. mdpi.com
Matrix TypeAnalytical TechniqueCommon LOQ AchievedKey Findings
Potato, Cabbage, Mandarin, Brown Rice, SoybeanUHPLC-QTOF MS≤10 µg/kg for >96% of compoundsMethod demonstrated good linearity (r² ≥ 0.980) and satisfactory recovery rates across all matrices.

These developed methods are crucial for monitoring programs that ensure food safety and assess the environmental impact of pesticide use.

Agricultural Applications and Efficacy Research Mechanistic and Comparative Focus

Efficacy Mechanisms Against Specific Fungal Pathogens (e.g., Powdery Mildew)

Pyrifenox (B1678523) functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylase enzyme (encoded by the erg11 or cyp51 gene). frac.info This enzyme is crucial for the synthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrifenox disrupts membrane integrity and function, ultimately leading to fungal cell death. frac.inforesearchgate.net This mode of action is particularly effective against a range of economically important pathogens, including powdery mildews. herts.ac.ukfrac.inforesearchgate.net

Research has demonstrated the efficacy of Pyrifenox in controlling various powdery mildew species. herts.ac.ukresearchgate.net For instance, it has been used to manage powdery mildew on crops such as apples, pears, cherries, peaches, apricots, peanuts, sugar beets, and vegetables. herts.ac.uk The effectiveness of Pyrifenox and other demethylation inhibitor (DMI) fungicides is well-documented against powdery mildew on various crops. researchgate.net

Systemic Action and Redistribution Properties within Plant Tissues

The ability of a pesticide to move from its initial point of deposition to other locations on or within the plant is known as redistribution. oregonstate.edu For systemic fungicides like Pyrifenox, this can occur through the plant's vascular tissues, primarily the xylem. sprayers101.com This internal movement ensures that new growth emerging after application is also protected. sprayers101.com Additionally, some fungicides exhibit translaminar movement, where the active ingredient moves from the sprayed leaf surface to the unsprayed side, providing protection to the entire leaf. oregonstate.edu While specific studies on the translaminar movement of Pyrifenox E-isomer are not detailed in the provided results, its systemic nature suggests a degree of internal redistribution. herts.ac.ukepo.org

Influence of Isomeric Composition on Fungicidal Potency and Spectrum

Pyrifenox exists as a mixture of E- and Z-isomers. herts.ac.uk The spatial arrangement of atoms in these isomers can significantly influence their biological activity. michberk.com In many cases, one isomer exhibits greater fungicidal potency than the other. michberk.comgoogle.com

Research on Overcoming Resistance in Agricultural Systems

The extensive use of DMI fungicides, including Pyrifenox, has led to the development of resistance in some fungal populations. frac.infonih.gov Resistance to DMIs is often a gradual process, characterized by a stepwise erosion of efficacy over several years of intensive use. frac.info

Several mechanisms of resistance to DMI fungicides have been identified in fungal pathogens:

Target site mutations: Alterations in the cyp51 gene can reduce the binding affinity of the fungicide to the C14-demethylase enzyme. frac.info

Overexpression of the target enzyme: An increase in the production of the C14-demethylase enzyme can dilute the effect of the fungicide. frac.info

Increased efflux pump activity: Fungi can develop mechanisms to actively transport the fungicide out of their cells, preventing it from reaching its target. This is a form of multidrug resistance (MDR) and has been observed in pathogens resistant to DMI fungicides like Pyrifenox. mdpi.comnih.gov

Research has shown a positive correlation between resistance to epoxiconazole (B1671545) and Pyrifenox in Mycosphaerella graminicola, the cause of Septoria tritici blotch in wheat. nih.gov A study in northern France observed a shift in sensitivity to both fungicides between 2009 and 2011, with an increase in the number of resistant isolates. nih.govebi.ac.uk

To manage resistance, strategies such as alternating or mixing fungicides with different modes of action are recommended. cabidigitallibrary.orgfrac.info This reduces the selection pressure for resistance to a single class of fungicides. cabidigitallibrary.org For instance, combining Pyrifenox with a multi-site fungicide like Captan can enhance its effectiveness and lower the risk of resistance development. ontosight.ai

Interactive Data Table: Fungicide Resistance in Mycosphaerella graminicola

The following table summarizes the findings of a study on the evolution of resistance to Epoxiconazole and Pyrifenox in Mycosphaerella graminicola isolates from 2009 and 2011. nih.gov

YearFungicideIC50 Range (mg/L)
2009Epoxiconazole0.14 - 2.25
2009Pyrifenox0.10 - 2.19
2011Epoxiconazole0.10 - 22.13
2011Pyrifenox0.07 - 11.63

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for distinguishing Pyrifenox E-isomer from its Z-isomer in synthetic mixtures?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. For example, the C(H)=NO proton chemical shift in E-isomers typically appears at ~8.7 ppm (experimental), compared to ~8.2 ppm for Z-isomers, as validated by both experimental and calculated data . High-Performance Liquid Chromatography (HPLC) with reversed-phase columns can also resolve isomers, as demonstrated in UV-induced isomer separation studies . For quantitative analysis, integrate NMR peak areas or HPLC retention times, ensuring calibration with pure isomer standards.

Q. How does thermodynamic stability influence the dominance of the E-isomer in synthesis?

  • Methodological Answer : Thermodynamic stability is often determined by computational methods (e.g., density functional theory, DFT) and experimental calorimetry. Studies on aldimines show the E-isomer is more stable by ~4.3 kcal/mol due to reduced steric strain, aligning with NMR-derived equilibrium ratios (63% Z vs. 37% E under kinetic control) . To optimize E-isomer yield, conduct reactions under thermodynamic control (e.g., elevated temperatures) and validate with time-resolved NMR or X-ray crystallography .

Q. What are the key considerations for isolating this compound from photodegradation byproducts?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor photostationary states. For example, irradiation at 254 nm converts E- to Z-isomers, but residual E-isomer fractions can be quantified via absorbance at λmax (π→π* transitions). Purify using preparative HPLC with mobile phases optimized for polarity differences, as shown in studies on resveratrol isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental isomer ratios?

  • Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. For instance, DFT may predict E-isomer dominance, but experimental Z-isomer prevalence can occur due to reaction barriers. Address this by:

Performing time-dependent NMR or IR spectroscopy to track isomerization kinetics .

Comparing calculated Gibbs free energy (ΔG) with experimental van’t Hoff plots .

Validating with in situ high-pressure spectroscopy for reactions under industrial conditions .

Q. What experimental designs are optimal for assessing the enantioselective toxicity of this compound in aquatic models?

  • Methodological Answer : Follow zebrafish embryo toxicity assays, as used for trifloxystrobin enantiomers:

  • Endpoint Selection : Mortality, hatching rate, and cardiac abnormalities (e.g., LC50 for E-isomer: 1–2 mg/L) .
  • Controls : Include racemic mixtures and pure Z-isomer to isolate E-isomer effects.
  • Analytical Validation : Use LC-MS to confirm isomer purity post-exposure .

Q. How do heterogeneous cell populations impact impedance-based assays for E-isomer bioactivity studies?

  • Methodological Answer : Heterogeneity introduces variability in dose-response curves. Mitigate this by:

Pre-sorting cells via fluorescence-activated cell sorting (FACS).

Using CHO-NPY cells for consistent NPY receptor expression, as shown in DL182 isomer toggling assays .

Normalizing impedance data to baseline forskolin responses to account for cell-line variability .

Methodological Frameworks

  • For Toxicity Studies : Apply the PICOT framework:

    • Population : Zebrafish embryos.
    • Intervention : E-isomer exposure.
    • Comparison : Z-isomer/racemic mixtures.
    • Outcome : Mortality, developmental abnormalities.
    • Time : 96-hour exposure .
  • For Computational Studies : Use DFT+TD-DFT protocols to model ground/excited-state behavior, as validated in solid-state Schiff base studies .

Contradiction Management

  • Example : Temperature-dependent isomerization (E→Z at low temps vs. Z→E at high temps) .
    • Resolution : Conduct variable-temperature NMR or UV-Vis experiments to map isomerization equilibria and refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.